5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-3-6-1-2-9-4-7(6)5-10-8;;/h3,5,9H,1-2,4H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQJUFZVEWHPOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CNC(=O)C=C21.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyridine Derivatives
A foundational approach involves the cyclization of 3-aminopyridine precursors. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is often employed as a cyclizing agent due to its ability to facilitate decarboxylative ring closure. The reaction typically proceeds under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile . For example, treatment of 3-aminopyridine with Meldrum’s acid at 80–100°C for 6–8 hours yields the tetrahydro-naphthyridine core. Subsequent hydrolysis of the intermediate under acidic conditions generates the hydroxyl group at the 3-position.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF/Acetonitrile |
| Reaction Time | 6–8 hours |
| Yield | 65–75% |
This method is favored for its scalability but requires careful pH control during hydrolysis to prevent over-acidification, which can lead to decomposition .
Suzuki-Miyaura Coupling for Functionalization
The Suzuki-Miyaura cross-coupling reaction has been adapted to introduce substituents into the naphthyridine framework. In one protocol, a halogenated precursor (e.g., 2-chloro-5,6,7,8-tetrahydro- naphthyridine) reacts with potassium trifluorovinylborate in the presence of a palladium catalyst (Pd(dppf)Cl₂) and a stabilizing ligand such as BHT (butylated hydroxytoluene) . The reaction is conducted under nitrogen atmosphere at 95°C for 3.5 hours, achieving coupling efficiencies of >90% .
Catalyst System Optimization
-
Catalyst : Pd(dppf)Cl₂ (0.7 mol%)
-
Ligand : BHT (0.3 equiv)
-
Base : N,N-Diisopropylethylamine (2.5 equiv)
-
Solvent : 1-Propanol/THF mixture
Post-coupling, the product is purified via sequential ethanol washes and vacuum drying to remove palladium residues . This method is critical for synthesizing advanced intermediates but necessitates rigorous exclusion of moisture and oxygen.
Hydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt is achieved by treating 5,6,7,8-tetrahydro- naphthyridin-3-ol with concentrated hydrochloric acid (HCl) in a 2:1 molar ratio. The reaction is typically performed in ethanol or isopropanol at 0–5°C to prevent thermal degradation . Crystallization is induced by slow solvent evaporation, yielding the dihydrochloride form with >98% purity .
Salt Formation Parameters
| Parameter | Value |
|---|---|
| Acid | HCl (37% aqueous) |
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Crystallization Time | 12–24 hours |
The dihydrochloride salt exhibits enhanced aqueous solubility (23 mg/mL at 25°C) compared to the free base (<5 mg/mL), making it preferable for pharmacological formulations .
Asymmetric Synthesis via Chiral Catalysis
Recent advances employ chiral catalysts to produce enantiomerically pure variants. A reported method uses copper(I) iodide with N,N-dimethylethylenediamine as a ligand to facilitate Ullmann-type couplings . For instance, reaction of a brominated naphthyridine intermediate with a fluorinated indene derivative at room temperature for 30 hours yields a chiral product with 85% enantiomeric excess (ee) .
Enantioselective Conditions
-
Catalyst : CuI (1.1 equiv)
-
Ligand : N,N-Dimethylethylenediamine (2.2 equiv)
-
Solvent : Toluene
-
Temperature : 25°C
This approach is pivotal for medicinal chemistry applications where stereochemistry influences biological activity .
Industrial-Scale Purification Techniques
Industrial production emphasizes cost-effective purification. Continuous flow chromatography using silica gel or alumina stationary phases is employed to separate the dihydrochloride from unreacted starting materials. A typical protocol involves:
-
Dissolution : Crude product in methanol (10% w/v)
-
Column Packing : Silica gel (60–120 mesh)
-
Eluent : Gradient of methanol (5% → 20%) in dichloromethane
-
Fraction Collection : UV monitoring at 254 nm
This method reduces solvent consumption by 40% compared to batch processes and achieves >99% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Cyclization | 70 | 95 | High | 1200 |
| Suzuki Coupling | 90 | 98 | Moderate | 2500 |
| Salt Formation | 95 | 99 | High | 800 |
| Asymmetric Synthesis | 85 | 97 | Low | 4500 |
The salt formation step is universally efficient, whereas asymmetric synthesis remains niche due to high catalyst costs .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication in the case of anti-HIV activity .
Comparison with Similar Compounds
Structural Variations and Nomenclature
Key structural differences among related compounds arise from nitrogen positioning, substituents, and salt forms:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 5,6,7,8-Tetrahydro-1,8-naphthyridin-3-ol HCl | 1820665-47-1 | C₈H₁₁ClN₂O | 186.64 | Nitrogen at positions 1 and 8; mono-HCl salt |
| 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol HCl | 625098-88-6 | C₈H₁₁ClN₂O | 186.64 | Nitrogen at positions 1 and 6; mono-HCl salt |
| 5,6,7,8-Tetrahydro-1,7-naphthyridine HCl | 1338707-67-7 | C₈H₁₁ClN₂ | 170.64 | No hydroxyl group; nitrogen at 1 and 7 |
| Target Compound (2,7-naphthyridin-3-ol diHCl) | Not explicitly provided | C₈H₁₂Cl₂N₂O | 223.10 | Nitrogen at 2 and 7; hydroxyl at 3; di-HCl salt |
Key Observations :
- Nitrogen Positioning : The target compound’s nitrogen atoms at positions 2 and 7 (vs. 1,6 or 1,8 in analogues) alter electron distribution and steric effects, impacting binding to biological targets .
- Salt Forms: The dihydrochloride salt of the target compound enhances solubility compared to mono-HCl analogues (e.g., 1,8-naphthyridin-3-ol HCl), which is critical for bioavailability .
- Hydroxyl Group: The presence of a hydroxyl group at position 3 distinguishes it from non-hydroxylated derivatives (e.g., 1,7-naphthyridine HCl), enabling hydrogen-bond interactions in drug-receptor complexes .
Pharmacological and Physicochemical Properties
- Solubility: The dihydrochloride salt of the target compound likely offers superior aqueous solubility (>100 mg/mL) compared to mono-HCl salts (e.g., 1,8-naphthyridin-3-ol HCl at ~50 mg/mL) .
- Safety Profile : Analogues such as 1,6-naphthyridin-3-ol HCl () exhibit moderate hazards (H302, H315), indicating shared toxicity risks with the target compound due to aromatic amine functionalities .
Biological Activity
Overview
5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride is a nitrogen-containing heterocyclic compound derived from naphthyridine. Its molecular formula is C8H12Cl2N2O, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article compiles research findings, case studies, and detailed analyses of its biological activity.
- Molecular Formula: C8H12Cl2N2O
- Molecular Weight: 215.10 g/mol
- CAS Number: Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, which can lead to significant therapeutic effects. For instance:
- Antiviral Activity: Some derivatives have demonstrated inhibition of HIV reverse transcriptase, indicating potential use as antiviral agents.
- Anticancer Properties: Research indicates that this compound may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description | References |
|---|---|---|
| Antiviral | Inhibits HIV reverse transcriptase | |
| Anticancer | Modulates cell proliferation pathways | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Study 1: Antituberculosis Activity
A study conducted on a library of compounds derived from tetrahydronaphthyridine scaffolds revealed promising antituberculosis activity. Three lead compounds were identified that showed significant efficacy against Mycobacterium tuberculosis .
Case Study 2: Inhibition of Plasmodium Protein Kinases
Research has shown that certain derivatives of naphthyridine can act as inhibitors of Plasmodium protein kinases. This suggests potential applications in the treatment of malaria .
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Reaction with Meldrum’s acid and 3-aminopyridine derivatives.
- Use of continuous flow reactors for industrial production to enhance efficiency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,6,7,8-tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride?
- Methodological Answer : A common approach involves reductive debenzylation of intermediates. For example, 7-benzyl-5,6,7,8-tetrahydro-6,7-naphthyridine can undergo catalytic hydrogenation (Pd/C, trace HCl, methanol, H₂ at 3 atm) to yield the dihydrochloride salt . Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yield and purity. Confirm product identity via NMR and mass spectrometry.
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline and seek medical attention .
- Storage : Keep in a sealed container under inert atmosphere (e.g., argon) at room temperature to prevent degradation .
Q. How should researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities .
- Elemental Analysis : Compare experimental C/H/N ratios to theoretical values to confirm stoichiometry .
- TGA/DSC : Evaluate thermal stability and hydrate formation under controlled heating rates .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesized batches be resolved?
- Methodological Answer :
- Chiral Chromatography : Employ polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data to confirm stereochemical integrity .
Q. What mechanistic insights exist for its pharmacological activity in neurological disorders?
- Methodological Answer :
- Enzyme Assays : Test inhibition of phenylalanine hydroxylase (PAH) in vitro using liver microsomes, as structurally related tetrahydrobiopterin derivatives modulate PAH in PKU .
- Molecular Docking : Model interactions with PAH’s cofactor-binding domain using software like AutoDock Vina to predict binding affinity .
- In Vivo Studies : Administer to PKU murine models and measure blood phenylalanine levels via LC-MS/MS to validate efficacy .
Q. How should researchers address discrepancies in reported solubility data?
- Methodological Answer :
- Solubility Screening : Use a shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol) at 25°C and 37°C. Centrifuge and quantify supernatant via UV-Vis .
- Co-solvency Studies : Evaluate solubility enhancement with cyclodextrins or surfactants (e.g., Tween-80) using phase-solubility diagrams .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Antioxidants : Add 0.1% w/v ascorbic acid or butylated hydroxytoluene (BHT) to formulations .
- Packaging : Store in amber vials under nitrogen to limit light/oxygen exposure .
- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA at accelerated conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity profiles for this compound?
- Methodological Answer :
- Purity Verification : Re-analyze batches from conflicting studies via LC-MS to rule out impurity-driven effects .
- Assay Variability : Standardize cell-based assays (e.g., use identical cell lines, passage numbers, and incubation times) .
- Metabolite Screening : Use hepatocyte models to identify active metabolites that may contribute to divergent results .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
